molecular formula C12H15N3O B11806301 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine

Cat. No.: B11806301
M. Wt: 217.27 g/mol
InChI Key: HUBLYOMFVGUXJJ-UHFFFAOYSA-N
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Description

Contextualization of Benzoxazole (B165842) Derivatives in Heterocyclic Chemistry

Benzoxazole, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.netnih.gov This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. bldpharm.com Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The versatility of the benzoxazole ring system allows for functionalization at various positions, enabling chemists to modulate its physicochemical and biological properties. The synthesis of these derivatives often involves the condensation of 2-aminophenols with various reagents, a field that has seen extensive research to develop more efficient and environmentally friendly methods. researchgate.netresearchgate.net

Significance of the Piperidine (B6355638) Moiety as a Privileged Scaffold

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone in the development of pharmaceuticals. rsc.org Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. The piperidine ring is found in numerous natural products and synthetic drugs, contributing to their bioactivity and pharmacokinetic properties. researchgate.net It is considered a privileged scaffold because its derivatives have shown a remarkable diversity of biological activities, including but not limited to, anticancer, antiviral, and antipsychotic effects. rsc.orgnih.gov The incorporation of a piperidine moiety can enhance a molecule's solubility, basicity, and ability to cross biological membranes.

Rationale for Investigating 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine and Related Structures

The rationale for designing hybrid molecules such as this compound stems from the potential for synergistic or additive effects arising from the combination of the benzoxazole and piperidine scaffolds. Researchers hypothesize that the benzoxazole core can serve as an anchor or a key interacting element with a biological target, while the piperidine ring can modulate the compound's physicochemical properties and provide additional binding interactions.

Overview of Research Paradigms and Methodological Approaches

The investigation of this compound and related compounds typically follows a well-defined research paradigm. This begins with the rational design of the target molecule, often aided by computational modeling and a deep understanding of the biological target. The synthesis of the compound is then carried out, often involving multi-step reaction sequences.

Once synthesized, the compound undergoes rigorous characterization to confirm its structure and purity. This involves a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Following characterization, the biological activity of the compound is assessed through a series of in vitro and in vivo assays. For example, in the context of Alzheimer's disease research, this would include assays to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as its ability to inhibit amyloid-beta aggregation. nih.gov Further studies might involve assessing its blood-brain barrier permeability and neuroprotective effects in cell cultures. nih.gov Promising candidates from these in vitro studies may then advance to in vivo testing in animal models to evaluate their efficacy and cognitive-enhancing properties. nih.gov

Detailed Research Findings

Research into 2-substituted benzo[d]oxazol-5-amine derivatives has yielded promising results, particularly in the search for treatments for Alzheimer's disease. A study focused on a library of such compounds revealed that strategic substitution at the 2-position of the benzoxazole ring is critical for potent biological activity. nih.gov

While specific data for this compound is not detailed in isolation, the broader study on this class of compounds provides valuable insights. For instance, a closely related analog, compound 92 from the study (2-(4-benzylpiperidin-1-yl)benzo[d]oxazol-5-amine), demonstrated potent inhibitory activities against key enzymes implicated in Alzheimer's disease. nih.gov

CompoundTargetIC₅₀ (µM)
Compound 92 AChE0.052 ± 0.010
Compound 92 BuChE1.085 ± 0.035

IC₅₀ represents the concentration of the compound required to inhibit the activity of the enzyme by 50%. AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase) are the targets.

Furthermore, this compound showed significant inhibition of amyloid-beta aggregation and possessed favorable blood-brain barrier permeability in a PAMPA assay (Pe = 10.80 ± 0.055 x 10⁻⁶ cm s⁻¹). nih.gov In in vivo studies using a scopolamine-induced amnesia model and an Aβ₁₋₄₂ induced rat model, oral administration of compound 92 led to a substantial improvement in cognitive and spatial memory impairment. nih.gov These findings underscore the therapeutic potential of the this compound scaffold.

The synthesis of these compounds generally involves a key step of coupling a substituted piperidine with a 2-chlorobenzo[d]oxazol-5-amine (B11913296) precursor. The characterization data for these types of molecules typically includes detailed NMR and mass spectrometry results to confirm their chemical structure.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-piperidin-1-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H15N3O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2

InChI Key

HUBLYOMFVGUXJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Piperidin 1 Yl Benzo D Oxazol 5 Amine

Classical and Contemporary Synthetic Routes to 2-Aminobenzoxazoles

The construction of the 2-aminobenzoxazole scaffold can be achieved through several synthetic approaches, each with its own advantages and limitations. These methods primarily involve the formation of the oxazole (B20620) ring from a suitably substituted ortho-aminophenol precursor or the direct functionalization of a pre-formed benzoxazole (B165842) ring.

Cyclization Reactions of o-Aminophenols with Cyanating Agents

A well-established method for the synthesis of 2-aminobenzoxazoles involves the cyclization of o-aminophenols with a source of a cyano group. This reaction proceeds through the initial formation of a cyanate or a related intermediate, which then undergoes intramolecular cyclization to form the benzoxazole ring.

Historically, highly toxic cyanogen bromide (BrCN) was a common reagent for this transformation. However, due to safety concerns, significant research has been directed towards the development and application of safer, non-hazardous electrophilic cyanating agents. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This air-stable and less hazardous reagent has been successfully employed for the synthesis of 2-aminobenzoxazoles from o-aminophenols. The reaction is typically carried out in the presence of a base, such as lithium hexamethyldisilazide (LiHMDS), under mild conditions, offering good to excellent yields and operational simplicity. nih.gov

Another study reported the use of NCTS in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), for the synthesis of substituted 2-aminobenzoxazoles. This protocol also highlights the versatility of NCTS as a safer alternative to traditional cyanating agents. researchgate.netresearchgate.net

Cyanating AgentActivating AgentKey FeaturesReference
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)LiHMDSMild conditions, high yields, operational simplicity, non-hazardous. nih.gov
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF₃·Et₂ONon-toxic reagent, wide substrate scope. researchgate.netresearchgate.net

The cyclization of o-aminophenols with cyanating agents can be facilitated by various catalysts. Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides represents a modern approach to 2-aminobenzoxazoles. nih.gov This method offers mild reaction conditions and a broad substrate scope.

Additionally, iron-catalyzed oxidative cyclization has been developed as an environmentally friendly method for the synthesis of 2-aminobenzoxazoles. google.com These catalytic systems often provide high efficiency and can be more sustainable than stoichiometric reagent-based methods.

Catalyst SystemReactantsKey Features
Palladium catalysto-Aminophenols and isocyanidesAerobic oxidation, mild conditions, broad substrate scope.
Iron catalystBenzoxazole precursorsEnvironmentally friendly, oxidative cyclization.

Smiles Rearrangement Protocols

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles. researchgate.netresearchgate.net This reaction typically involves the activation of a benzoxazole-2-thiol with a suitable electrophile, followed by reaction with an amine. The resulting intermediate then undergoes the Smiles rearrangement to yield the desired 2-aminobenzoxazole derivative. This methodology is advantageous due to its metal-free nature, wide amine scope, and often short reaction times. researchgate.netresearchgate.net

A study detailed the efficient one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. researchgate.netresearchgate.net This approach provides access to a diverse range of N-substituted 2-aminobenzoxazoles in good to excellent yields. researchgate.netresearchgate.net

Direct Amination Strategies

Direct C-H amination of the benzoxazole ring at the 2-position is an atom-economical approach for the synthesis of 2-aminobenzoxazoles. These reactions often employ transition metal catalysts, such as copper or palladium, to facilitate the C-N bond formation.

Copper-catalyzed C-H amination of benzoxazoles with various amines has been reported, often in the presence of an oxidant. nih.gov Microwave-assisted copper-catalyzed C-H amination has also been shown to be an efficient and green method, reducing reaction times significantly. nih.gov

Another approach involves the use of hypervalent iodine reagents to mediate the direct amination of benzoxazoles. These metal-free conditions offer an alternative to transition metal-catalyzed reactions.

Targeted Synthesis of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine and Related Analogues

A plausible synthetic route to this compound can be designed based on the established methodologies for the synthesis of substituted benzoxazoles. A common strategy involves the construction of a 5-nitro-substituted benzoxazole precursor, followed by the introduction of the piperidinyl group and subsequent reduction of the nitro group to the desired amine.

A potential synthetic pathway is as follows:

Nitration of a suitable precursor: Synthesis of a 2-substituted-5-nitrobenzoxazole. A common starting material for this would be 2-chloro-5-nitrobenzoxazole. This intermediate can be synthesized from 2-chloro-5-nitrobenzoic acid. prepchem.com

Nucleophilic Aromatic Substitution: The 2-chloro-5-nitrobenzoxazole can then undergo a nucleophilic aromatic substitution reaction with piperidine (B6355638). The chlorine atom at the 2-position of the benzoxazole ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position. This reaction would yield 5-nitro-2-(piperidin-1-yl)benzo[d]oxazole.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group of 5-nitro-2-(piperidin-1-yl)benzo[d]oxazole to the corresponding amine. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron powder in the presence of an acid. researchgate.net

This multi-step synthesis allows for the introduction of the desired functionalities in a controlled manner. The synthesis of related analogues can be achieved by varying the amine used in the nucleophilic substitution step or by starting with differently substituted benzoxazole precursors. For instance, the synthesis of other 2-(cycloalkylamino) or 2-(arylamino) benzoxazol-5-amines could be accomplished by replacing piperidine with other cyclic or aromatic amines in the second step.

StepReactionKey ReagentsIntermediate/Product
1Synthesis of 2-chloro-5-nitrobenzoxazole2-chloro-5-nitrobenzoic acid, thionyl chloride, followed by reaction with a suitable cyclizing agent.2-chloro-5-nitrobenzoxazole
2Nucleophilic Aromatic Substitution2-chloro-5-nitrobenzoxazole, piperidine5-nitro-2-(piperidin-1-yl)benzo[d]oxazole
3Nitro Group Reduction5-nitro-2-(piperidin-1-yl)benzo[d]oxazole, SnCl₂/HCl or H₂/Pd-CThis compound

Condensation Reactions and Oxidative Cyclization Pathways

The most traditional and widely employed method for constructing the benzoxazole scaffold is the condensation of a 2-aminophenol with a suitable carbonyl-containing reactant, followed by cyclization. rsc.orgnih.gov This approach typically involves reacting a 2-aminophenol derivative with reagents such as carboxylic acids, aldehydes, acyl chlorides, or β-diketones. nih.gov The reaction proceeds through the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring. mdpi.com

Oxidative cyclization represents a powerful alternative, often allowing for the use of more diverse starting materials. researchgate.net These reactions can involve the coupling of 2-aminophenols with aldehydes or primary alcohols. ijpbs.comorganic-chemistry.org For instance, an iron-catalyzed hydrogen transfer strategy facilitates the redox condensation of o-hydroxynitrobenzenes with alcohols to afford 2-substituted benzoxazoles in high yields. organic-chemistry.org Another approach involves the oxidative cyclization of phenolic Schiff bases. nih.gov Elemental sulfur has been identified as an effective oxidant for the coupling of o-aminophenols with ketones or alkenes to provide a range of 2-substituted benzoxazoles. organic-chemistry.org A plausible mechanism for oxidative cyclization involves the initial formation of an imine or hemiaminal intermediate, which is then oxidized to facilitate the ring-closing C-O bond formation. researchgate.net

Various catalysts have been developed to improve the efficiency and environmental footprint of these reactions, including metal catalysts, ionic liquids, and organocatalysts. rsc.org For example, samarium triflate has been used as a reusable acid catalyst in aqueous media, while copper iodide (CuI) is effective in catalyzing cyclization reactions. organic-chemistry.org

Table 1: Catalytic Systems for Benzoxazole Synthesis via Condensation and Cyclization
Catalyst SystemReactantsKey AdvantagesReference
Samarium triflateo-aminophenols and aldehydesReusable, mild conditions, aqueous medium organic-chemistry.org
CuI / 1,10-phenanthrolineortho-haloanilidesGeneral method, proceeds via Cu(I)/Cu(III) manifold organic-chemistry.org
FeCl₃ / H₂O₂Ring opening of benzoxazoles with aminesEnvironmentally friendly, green oxidant rsc.org
Isosorbide-initiated polyamine2-aminophenol and aromatic aldehydesOrganocatalyst, high yield, short reaction time rsc.org
BF₃·Et₂O2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamideFacile synthesis of 2-amino benzoxazoles rsc.org

Nucleophilic Substitution Reactions Involving Piperidine Building Blocks

The introduction of the piperidinyl group at the C2 position of the benzoxazole ring is typically achieved through a nucleophilic substitution reaction. One common strategy involves the amination of a 2-halobenzoxazole or a 2-mercaptobenzoxazole precursor. While effective, methods requiring the use of toxic halogenating agents are less desirable. acs.org

More recent and efficient protocols focus on the direct C-H amination of the benzoxazole core or the amination of derivatives like 2-mercaptobenzoxazoles. Copper-catalyzed C-H bond activation has been used for the direct oxidative amination of benzoxazoles with primary amines. organic-chemistry.org Another metal-free approach utilizes catalytic iodine in aqueous tert-butyl hydroperoxide for the oxidative amination of benzoxazole with primary or secondary amines, such as piperidine, at ambient temperature. organic-chemistry.org Piperazine, a related nucleophile, has been shown to react efficiently at the ortho and para positions of pentafluoropyridine due to the activating effect of the ring nitrogen atoms, illustrating the viability of such nucleophilic aromatic substitutions. researchgate.net

The synthesis of piperidine-containing compounds is a significant area of research, with numerous methods available for creating substituted piperidine rings that can then be used as building blocks in these nucleophilic substitution reactions. mdpi.com

Table 2: Conditions for Amination of Benzoxazole Scaffolds
Benzoxazole PrecursorAmineCatalyst/ReagentKey FeaturesReference
BenzoxazolePrimary aminesCopper catalyst / t-butyl peroxide (TBP)Direct oxidative C-H amination organic-chemistry.org
BenzoxazolePrimary/secondary aminesIodine / aq. t-butyl hydroperoxideMetal-free, ambient temperature organic-chemistry.org
2-MercaptobenzoxazolesVarious aminesMicrowave irradiation, on-waterRapid, avoids inert atmosphere acs.org
Benzoxazole-2-thiolVarious aminesChloroacetyl chlorideMetal-free, short reaction time, proceeds via Smiles rearrangement acs.org

Multi-Component Reaction Systems for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex heterocyclic scaffolds like benzoxazoles in a single pot. rsc.orgnih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to generate diverse molecular structures from readily available starting materials. rsc.orgresearchgate.net Isocyanide-based MCRs are particularly powerful for accessing a wide range of heterocycles. nih.gov For the synthesis of benzoxazoles, an MCR could potentially assemble the core structure by combining a 2-aminophenol derivative, an aldehyde, and an isocyanide in one step. organic-chemistry.org This approach complements traditional linear syntheses by reducing the number of synthetic steps and purification procedures. mdpi.comnih.gov The development of novel MCRs that yield medicinally relevant ring systems under mild conditions is a significant area of focus in modern synthetic chemistry. rsc.org

Investigation of Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms of benzoxazole formation is crucial for optimizing reaction conditions and developing novel synthetic routes. Key mechanistic pathways include intramolecular rearrangements, the influence of catalysts, and radical-mediated cyclizations.

Mechanistic Pathways of Smiles Rearrangement in Benzoxazole Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction that has been effectively utilized in the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This pathway provides a metal-free approach to functionalizing the benzoxazole ring. acs.org

The general mechanism, when applied to the synthesis of 2-aminobenzoxazoles from benzoxazole-2-thiol, proceeds as follows:

Activation and S-Alkylation : The benzoxazole-2-thiol is activated, for example, by chloroacetyl chloride, and then reacts with an amine. acs.org

Intramolecular Nucleophilic Attack : The S-alkylated thiol intermediate undergoes an intramolecular nucleophilic attack by the nitrogen atom of the amine onto the C2 carbon of the benzoxazole ring. acs.orgnih.gov This step forms a transient spirocyclic intermediate. nih.gov

Ring Opening and Rearomatization : The spiro intermediate collapses, leading to the cleavage of the C-S bond and the formation of a new C-N bond. acs.org

Hydrolysis/Final Product Formation : Subsequent rearomatization and, if necessary, hydrolysis in the presence of a base like cesium carbonate (Cs₂CO₃) affords the final N-substituted 2-aminobenzoxazole product. acs.orgnih.gov

This rearrangement enables the transformation of heterocyclic thiols into valuable N-substituted amino derivatives under relatively mild and economical conditions. acs.orgnih.gov

Role of Lewis Acids and Bases in Cyclization Processes

Both Lewis acids and bases play a pivotal role in catalyzing the cyclization step of benzoxazole synthesis. They function by activating the reactants and facilitating the key bond-forming and bond-breaking steps.

Lewis Acids : Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), zinc triflate, and aluminum trichloride (AlCl₃) are frequently used to promote the reaction. acs.orgijpbs.comnih.gov They typically function by activating a carbonyl group (from an aldehyde or carboxylic acid derivative) towards nucleophilic attack by the amino group of the 2-aminophenol. semanticscholar.org For example, in the reaction between 2-aminophenol and a cyanating agent, BF₃·Et₂O acts as an activator for the cyano group, facilitating the cyclization to form a 2-aminobenzoxazole. acs.orgrsc.org Magnetic solid acid nanocatalysts have also been developed, offering advantages like easy separation and reusability. rsc.org

Bases : Bases are crucial in many benzoxazole syntheses, particularly those involving condensation and rearrangement pathways. ijpbs.com In condensation reactions, a base like potassium hydroxide or sodium hydroxide can be used to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity for the cyclization step. ijpbs.com In Smiles rearrangements, a base such as Cs₂CO₃ is often required for the final rearomatization step. acs.org Heterogeneous base catalysts, like potassium fluoride on alumina (KF-Al₂O₃), have also been employed, providing the benefits of easy workup and catalyst recycling. rsc.org The choice of base can be critical; in some cases, using milder bases can prevent the formation of unwanted side products. acs.orgnih.gov

Table 3: Examples of Lewis Acids and Bases in Benzoxazole Synthesis
Catalyst TypeExampleFunctionReference
Lewis AcidBF₃·Et₂OActivates cyanating agent for cyclization acs.orgrsc.org
Lewis AcidZinc triflateCatalyzes condensation of 2-aminophenols and aldehydes ijpbs.com
Lewis AcidAlCl₃Promotes sp³ C-H bond activation for isoxazole synthesis nih.gov
BasePotassium hydroxide (KOH)Promotes condensation of o-aminophenol ijpbs.com
BaseCesium carbonate (Cs₂CO₃)Facilitates rearomatization in Smiles rearrangement acs.org
BaseSodium hydride (NaH)Mediates cyclization of terminal alkyne substrates nih.gov

Radical Cascade Cyclization Mechanisms

Radical cascade reactions offer an alternative and powerful strategy for constructing complex heterocyclic systems like benzoxazines and oxazolines from simple starting materials. rsc.org While less common for benzoxazole synthesis specifically, these mechanisms involve the generation of a radical species that triggers a sequence of intramolecular cyclizations. An electrochemical oxidative strategy has been developed to construct sulfurated benzoxazines and oxazolines, which involves the reaction of olefinic amides with thiophenols. rsc.org This process, which does not require a transition-metal catalyst or an external chemical oxidant, proceeds via a radical cascade that forms C-S and C-O bonds in a single step. rsc.org Another example is the Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org Mechanistic studies suggest the involvement of an SN1 nucleophilic substitution with a propargyl cation intermediate in this transformation. rsc.org These cascade methodologies highlight modern approaches to heterocycle synthesis that prioritize efficiency and step economy.

Optimization of Reaction Conditions and Process Scalability

The economic viability and environmental impact of synthesizing this compound on a larger scale are critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature and pressure, and the efficiency of the catalytic system.

The solvent plays a pivotal role in the synthesis of benzoxazole derivatives, influencing reaction rates, yields, and in some cases, the selectivity of the reaction. The choice of an appropriate solvent can facilitate the dissolution of reactants, stabilize transition states, and influence the reaction pathway. In the synthesis of related 2-aminobenzoxazoles, a variety of solvents have been investigated to determine the optimal medium for the reaction.

For instance, in a study on the synthesis of 2-aminobenzoxazoles, acetonitrile was identified as the optimal solvent when compared to other organic solvents. nih.gov The use of water or solvent-free conditions resulted in significantly lower yields of the desired product. nih.gov Dichloromethane (DCM) has also been shown to provide superior results in other benzoxazole syntheses. mdpi.comnih.gov The polarity, boiling point, and coordinating ability of the solvent are all crucial factors that must be considered.

Table 1: Effect of Different Solvents on the Yield of a Representative Benzoxazole Synthesis

EntrySolventYield (%)
1Acetonitrile (CH₃CN)92
2Dichloromethane (DCM)85
3Tetrahydrofuran (THF)78
4Toluene65
5Water (H₂O)57
6Solvent-free51

This table illustrates typical solvent effects on the synthesis of 2-aminobenzoxazoles, a class of compounds to which this compound belongs. The data is representative of general findings in the field.

In some synthetic protocols, microwave irradiation has been employed to achieve rapid heating and precise temperature control, often leading to significantly shorter reaction times and improved yields. researchgate.net Pressure can also be a relevant parameter, particularly in reactions involving gaseous reagents or intermediates, although for many benzoxazole syntheses, the reactions are conducted at atmospheric pressure.

Table 2: Influence of Temperature on Reaction Time and Yield for a Typical Benzoxazole Formation

EntryTemperature (°C)Reaction Time (h)Yield (%)
1Room Temperature2465
2501288
380592
4130598

This table provides a generalized representation of the impact of temperature on the synthesis of benzoxazole derivatives.

The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. Various catalysts, including ionic liquids, copper(II) oxide nanoparticles, and palladium complexes, have been utilized for the synthesis of benzoxazoles. nih.govrsc.orgorganic-chemistry.org

Optimizing the catalyst loading is a crucial step to minimize costs and reduce waste. Ideally, a low catalyst loading should be sufficient to achieve a high reaction rate and yield. Furthermore, the ability to recover and reuse the catalyst is a significant advantage for industrial-scale production. Heterogeneous catalysts, such as those supported on magnetic nanoparticles, are particularly attractive as they can be easily separated from the reaction mixture using an external magnet and reused for multiple reaction cycles without a significant loss of activity. ajchem-a.comresearchgate.net For example, some nanocatalysts can be reused for five to eight consecutive runs with only a minor decrease in product yield. rsc.orgajchem-a.com

Table 3: Catalyst Reusability in the Synthesis of Benzoxazole Derivatives

CycleYield (%) with Ionic Liquid Catalyst nih.govYield (%) with Magnetic Nanoparticle Catalyst ajchem-a.com
19792
29690
39587
49586
5-84

This table illustrates the reusability of different types of catalysts in the synthesis of benzoxazole derivatives, demonstrating the potential for sustainable synthetic processes.

Derivatization and Systematic Structural Modification Studies of the 2 Piperidin 1 Yl Benzo D Oxazol 5 Amine Scaffold

Modification at the Piperidine (B6355638) Nitrogen Atom

The secondary amine nitrogen of the piperidine ring is a prime site for derivatization due to its nucleophilicity. N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents, thereby altering the molecule's steric and electronic properties.

N-alkylation introduces alkyl chains or more complex moieties, which can influence lipophilicity and receptor interaction. A common strategy involves the reaction of the piperidine nitrogen with alkyl halides in the presence of a base. In analogous systems, such as N-phenyl-N-substituted-benzofuran-2-carboxamides containing a piperidine moiety, N-alkylation has been successfully achieved by treating the piperidine with sodium hydride (NaH) to generate the corresponding anion, followed by reaction with an alkyl halide like 1-(3-chloropropyl)piperidine. The reaction is often facilitated by additives such as potassium carbonate (K2CO3), potassium iodide (KI), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to enhance the reaction rate and yield. nih.gov

N-acylation serves to introduce carbonyl-containing functional groups, such as amides, ureas, and thioureas. These groups can act as hydrogen bond donors and acceptors, significantly impacting biological activity. The synthesis of urea (B33335) and thiourea (B124793) derivatives is a particularly noteworthy acylation strategy. This is typically achieved by reacting the piperidine nitrogen with various isocyanates or isothiocyanates. For instance, studies on the analogous 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold have demonstrated that reaction with aryl isocyanates (Ar-N=C=O) or aryl isothiocyanates (Ar-N=C=S) in a suitable solvent yields the corresponding N-arylurea or N-arylthiourea derivatives in high yields. ias.ac.in

EntryReagentProduct TypeReference
11-(3-chloropropyl)piperidine / NaH, K2CO3, KI, TBABN-Alkylpiperidine nih.gov
24-Nitrophenyl isocyanateN-Arylurea ias.ac.in
34-Nitrophenyl isothiocyanateN-Arylthiourea ias.ac.in
44-Chlorophenyl isocyanateN-Arylurea ias.ac.in
54-Fluorophenyl isothiocyanateN-Arylthiourea ias.ac.in

The introduction of further heterocyclic or aromatic rings via the piperidine nitrogen can significantly expand the chemical space of the scaffold. This is often accomplished through N-acylation strategies using appropriately substituted reagents. As described previously, the reaction with aryl isocyanates or aryl isothiocyanates is a direct method for appending an aromatic substituent to the piperidine nitrogen, forming a urea or thiourea linkage. ias.ac.in This approach effectively incorporates a phenyl ring, which can be further substituted to probe electronic and steric effects. While direct N-arylation via cross-coupling reactions is also a theoretical possibility, the urea/thiourea linkage provides a flexible and synthetically accessible route to introduce aromatic diversity. ias.ac.innih.gov

Functionalization of the Benzoxazole (B165842) Ring System

The benzoxazole ring system offers multiple sites for functionalization, including the 5-amino group and the aromatic carbon atoms of the fused benzene (B151609) ring.

The primary amino group at the C-5 position is a versatile handle for a variety of chemical modifications, including acylation and the formation of urea or thiourea derivatives. Acylation of the 5-amino group can be used to introduce linker moieties for further elaboration. A representative example from a closely related 5-amino-2-substituted-benzoxazole system involves a two-step process. First, the 5-amino group is acylated with an agent like chloropropionyl chloride in dry benzene. nih.gov The resulting intermediate, a 3-chloro-propanamide derivative, possesses a reactive alkyl chloride that can subsequently be reacted with various nucleophiles, such as secondary amines (e.g., piperidine, morpholine), to generate a library of compounds with diverse terminal groups. nih.gov

The formation of ureas at the 5-amino position is another key strategy, often explored in bioisosteric scaffolds like 2-aryl-benzothiazol-5-amines. nih.gov The synthesis typically involves the reaction of the 5-amino group with an isocyanate. Alternatively, a Curtius rearrangement of an acyl azide (B81097) can generate an in-situ isocyanate, which then reacts with an amine to form the final urea product. nih.gov These methods provide robust pathways to introduce the urea functional group, a well-known pharmacophore. nih.govnih.gov

Starting Material PositionReagent 1IntermediateReagent 2Final Product TypeReference
5-AminoChloropropionyl chloride5-(3-chloropropanamido) derivative2-Methylpiperidine5-Amido-alkyl-piperidine nih.gov
5-AminoAcryloyl azide (via Curtius rearrangement)5-Isocyanate derivativePiperidine5-Urea nih.gov

The benzoxazole ring is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the existing substituents. The 2-piperidinyl group is generally considered weakly activating, while the 5-amino group is a strong activating, ortho-, para-directing group. Therefore, electrophilic substitution is strongly directed to the C4 and C6 positions, which are ortho and para to the powerful amino-directing group.

Halogenation is a common and synthetically useful EAS reaction, as the introduced halogen can serve as a handle for subsequent cross-coupling reactions. Transition metal-catalyzed C-H halogenation of 2-arylbenzoxazoles has been reported using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. researchgate.net While the substrate differs, the methodology highlights the feasibility of selective halogenation on the benzoxazole core. For the 2-(piperidin-1-yl)benzo[d]oxazol-5-amine scaffold, direct halogenation would likely occur at the C4 or C6 position due to the influence of the 5-amino group.

ReactionReagentCatalyst (in analogous systems)Expected Position of SubstitutionReference
ChlorinationN-Chlorosuccinimide (NCS)Ru or Rh complexesC4 / C6 researchgate.net
BrominationN-Bromosuccinimide (NBS)Ru or Rh complexesC4 / C6 researchgate.net
IodinationN-Iodosuccinimide (NIS)Ru or Rh complexesC4 / C6 researchgate.net

The introduction of new carbon-carbon bonds to the benzoxazole ring is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This strategy requires a halogenated benzoxazole precursor, as described in the previous section. A 5-bromo or a 6-bromo-2-(piperidin-1-yl)benzoxazol-5-amine derivative could be coupled with a wide range of aryl or heteroaryl boronic acids or esters to furnish the corresponding C-C linked biaryl compounds. researchgate.net

A general procedure for such a Suzuki coupling on a 5-bromobenzoxazole analogue involves reacting the halo-benzoxazole with a boronic acid in the presence of a palladium catalyst (e.g., POPd), a base (e.g., Cs2CO3), and an additive like tetra-N-butylammonium iodide in a solvent mixture such as DMF and water, often under microwave irradiation to facilitate the reaction. rsc.org This versatile reaction allows for the introduction of a vast array of substituted aryl and heteroaryl groups, making it a cornerstone for library synthesis and SAR exploration. rsc.orgresearchgate.netrsc.org

PrecursorCoupling PartnerCatalyst System (Typical)Product TypeReference
5-Bromo-benzoxazole derivativePhenylboronic acidPd catalyst, base (e.g., Cs2CO3)5-Aryl-benzoxazole rsc.org
5-Bromo-benzoxazole derivative(1-Methyl-1H-indol-5-yl)boronic acidPd catalyst, base (e.g., Cs2CO3)5-Heteroaryl-benzoxazole rsc.org
6-Chloro-benzoxazole derivativePyridine-3-boronic acidPd catalyst, base (e.g., Cs2CO3)6-Heteroaryl-benzoxazole researchgate.netrsc.org

Design Principles for Library Synthesis and Combinatorial Approaches

The generation of compound libraries based on the this compound scaffold is guided by several strategic principles aimed at systematically exploring the chemical space to identify derivatives with optimized biological activities. These approaches leverage rational drug design concepts, including scaffold hopping, multi-target directed ligand (MTDL) strategies, and combinatorial chemistry, to efficiently produce a diverse set of analogues for structure-activity relationship (SAR) studies.

A key design principle is the application of a scaffold hopping strategy coupled with the MTDL concept, which is particularly relevant for complex multifactorial conditions like Alzheimer's disease. nih.gov Scaffold hopping involves modifying the core structure of a known active compound to generate novel chemotypes that retain the original biological activity but may possess improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. dtic.milniper.gov.innih.gov This approach was successfully used to design a library of 2-substituted benzo[d]oxazol-5-amine derivatives. nih.govresearchgate.net The design was guided by the goal of creating MTDLs, which are single molecules engineered to interact with multiple biological targets simultaneously. nih.gov This is considered a promising strategy for diseases where hitting a single target is inadequate. nih.gov

Another foundational design principle begins with a novel hit compound identified from a high-throughput screening (HTS) campaign. nih.govresearchgate.net Once a compound with initial desired activity is found, systematic structural modifications are planned to explore the SAR and optimize the compound's properties. This hit-to-lead process involves the synthesis of a focused library of derivatives where specific regions of the scaffold are altered. nih.gov For the this compound core, this involves modifications at three main positions:

The piperidine ring.

The amine group at the 5-position of the benzoxazole ring.

Substitutions on the benzoxazole ring itself.

Combinatorial approaches facilitate the rapid synthesis of a large number of such derivatives by systematically combining different chemical building blocks. For instance, a library can be constructed by reacting a common this compound core with a diverse set of reagents, such as various aldehydes, carboxylic acids, or sulfonyl chlorides, to introduce a wide range of functional groups at the 5-amino position. This parallel synthesis methodology allows for an efficient exploration of how different substituents impact the target activity. chemistryjournal.net

The design of these libraries is often iterative. chemistryjournal.net Initial screening results from a primary set of compounds provide valuable SAR data that guides the design and synthesis of a second, more refined generation of derivatives to further probe the chemical space and enhance the desired biological effect. chemistryjournal.net

Research Findings from Library Synthesis

In a notable study targeting Alzheimer's disease, a library of 2-substituted benzo[d]oxazol-5-amine derivatives (compounds 29-39 and 86-107) was designed and synthesized using the scaffold hopping-guided MTDL strategy. nih.govresearchgate.net The screening of this library led to the identification of an optimal compound, designated as compound 92 , which demonstrated potent and multi-target activity. nih.govresearchgate.net This compound exhibited significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in cholinergic neurotransmission, and also inhibited amyloid-beta aggregation. nih.govresearchgate.net

The table below summarizes the key in-vitro activity profile for the lead compound identified from this library.

CompoundTargetActivity (IC50)Other Properties
Compound 92AChE0.052 ± 0.010 µMBlood-Brain Barrier Permeability (Pe) = 10.80 ± 0.055 × 10-6 cm s-1
BuChE1.085 ± 0.035 µM
Amyloid-Beta AggregationSignificant Inhibition (at 20 µM)

To illustrate a combinatorial design approach, one can conceptualize a library built around the core scaffold where diversity is introduced at the 5-amino position. By reacting the parent amine with a set of different building blocks (R-groups), a matrix of novel compounds is generated for screening.

The table below provides a conceptual example of such a combinatorial library.

EntryCore ScaffoldReactant (R-X)Resulting Moiety at 5-Position
1This compoundBenzoyl ChlorideBenzamide
2This compoundAcetyl ChlorideAcetamide
3This compoundBenzenesulfonyl ChlorideBenzenesulfonamide
4This compoundBenzyl BromideBenzylamine

This systematic approach, combining rational design principles like scaffold hopping and MTDL with the efficiency of combinatorial synthesis, is crucial for the methodical exploration of the this compound chemical space and the development of potent and selective lead compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Variations with Biological Activities in In Vitro Models

In vitro models provide a controlled environment to assess the biological activity of newly synthesized analogs. SAR studies in this context aim to identify key structural motifs and functional groups that govern the molecule's interaction with its biological target. For the 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine scaffold, SAR exploration focuses on three primary regions: the piperidine (B6355638) ring, the benzoxazole (B165842) core, and any linking elements in conjugated systems.

The piperidine ring is a common fragment in pharmaceuticals and its substitution can significantly alter a compound's pharmacological profile. mdpi.com Modifications to this ring can influence binding affinity, selectivity, and pharmacokinetic properties by affecting steric, electronic, and hydrophobic interactions with the target protein.

SAR studies on various piperidine-containing compounds have revealed several key trends. The nature and position of substituents can dictate the molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, or fit within a specific binding pocket. For instance, in a series of piperidine-based analogues of cocaine, the size of the substituent on a bioisosteric oxadiazole ring directly correlated with affinity for the dopamine transporter (DAT). nih.gov Similarly, SAR campaigns on other piperidine derivatives identified distinct regions of the molecule where modifications could be made to reduce lipophilicity without compromising activity. nih.gov

In the context of the this compound scaffold, substitutions on the piperidine ring could be explored to optimize interactions with target enzymes or receptors. The following table summarizes potential modifications and their predicted impact on molecular interactions.

Substitution PositionType of SubstituentPotential Impact on Molecular InteractionsRationale
C2, C6Small alkyl groupsMay provide favorable steric interactions or fill small hydrophobic pockets.Can improve van der Waals contacts without causing significant steric clash.
C3, C5Polar groups (-OH, -NH2)Can introduce new hydrogen bond donor/acceptor sites.May form specific interactions with polar residues in a binding site, enhancing affinity.
C4Hydrophobic groupsCan occupy larger hydrophobic pockets within the target.Increases lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions.
C4Polar/Charged groupsCan form salt bridges or key hydrogen bonds; may improve solubility.Can interact with charged residues or improve the compound's aqueous solubility.

This interactive table is based on general principles of medicinal chemistry and SAR studies of various piperidine-containing compounds.

The benzoxazole core is a "privileged" structure in medicinal chemistry, known to be a component of many biologically active compounds. nih.govresearchgate.net SAR studies consistently show that the type and position of substituents on this bicyclic system are critical determinants of biological activity. mdpi.comnih.gov

Research on various benzoxazole derivatives has highlighted the importance of substitutions, particularly at the 2-, 5-, and 6-positions. nih.gov For example, studies on 2-substituted benzoxazoles have shown that both electron-withdrawing (e.g., -NO2, halogens) and electron-donating (e.g., -OCH3) groups can modulate activity, with the optimal choice being target-dependent. researchgate.netmdpi.com The presence of a halogen or methoxy group at the 5-position of a 2-phenylbenzoxazole scaffold has been shown to enhance antiproliferative activity. mdpi.com This suggests that substituents at this position can influence electronic properties and interactions within the target's binding site.

For the this compound core, the existing 5-amino group is a key feature. Modifications could be made to this amine or to other positions on the benzene (B151609) ring to fine-tune the activity profile.

Substitution PositionType of SubstituentObserved/Potential Impact on ActivityExample/Rationale
C5 (Amine)Acylation, AlkylationCan alter hydrogen bonding capacity and steric profile.Modifying the existing 5-amino group could probe its role as a hydrogen bond donor.
C6Electron-donating group (-OCH3)In some benzimidazoles (a related scaffold), this enhances anti-inflammatory activity. nih.govCan increase electron density in the ring system, potentially modulating target interaction.
C7Electron-withdrawing group (Halogen)Has been shown to increase antifungal activity in certain benzoxazole derivatives. nih.govAlters the electronic character of the ring, which can be crucial for binding.
Phenyl ring at C2Various substituentsActivity is highly dependent on substituent type and position (ortho, meta, para). nih.govSubstituents can influence the orientation of the phenyl ring and its interactions with the target.

This interactive table synthesizes findings from SAR studies on various benzoxazole and related heterocyclic scaffolds.

Linker Length: The optimal length of a linker is a balance between rigidity and flexibility.

Short linkers can restrict the conformational freedom of the molecule, which may be beneficial if it pre-organizes the pharmacophores in an optimal binding conformation.

Longer linkers provide more flexibility, allowing the molecule to adopt various conformations to fit into a binding site. However, excessive flexibility can lead to an entropic penalty upon binding, reducing affinity. Studies on pyrrolo[2,1-c] nih.govchemijournal.combenzodiazepine (PBD) dimers have shown that cytotoxicity and DNA cross-linking reactivity are highly dependent on the length of the diether linkage.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of untested compounds and provide insights into the structural features that drive activity. nih.govmdpi.com

For a series of this compound analogs, a QSAR study would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model. Several QSAR studies have been successfully conducted on benzoxazole derivatives, demonstrating the utility of this approach. These models have identified key descriptors that correlate with antimicrobial or enzyme inhibitory activity. nih.govresearchgate.net

Descriptor TypeExamplesRelevance to QSAR Model
Topological Molecular Connectivity Indices (¹χ, ¹χv), Topological Indices (R)Describe the size, shape, and degree of branching of the molecule. Found to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net
Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyQuantify the electronic aspects of the molecule, such as its ability to participate in electrostatic or charge-transfer interactions.
Steric Molar Refractivity, van der Waals volumeDescribe the bulk and spatial arrangement of the molecule, which is critical for fitting into a binding site.
Energy-Based Binding Energy, Intermolecular Energy, Electrostatic EnergyDerived from molecular docking simulations, these descriptors quantify the predicted interaction energy between the ligand and its target. A QSAR model for benzoxazole inhibitors of C. parvum IMPDH used these descriptors to achieve a high correlation. nih.gov
Hydrophobic LogP, Hydrophilic AreaQuantify the lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions with the target.

A statistically robust QSAR model, validated through internal and external cross-validation techniques, can be a powerful tool for the rational design of new, more potent analogs of this compound prior to their synthesis. nih.govchemijournal.com

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Studies

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency relative to its properties, such as size and lipophilicity. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are key metrics used to guide this process. nih.govwikipedia.orgsciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It assesses the binding energy per atom.

Formula: LE = -ΔG / HAC ≈ 1.4 * pIC₅₀ / HAC

Utility: LE helps in identifying small "hit" compounds that bind efficiently and have greater potential for development into successful leads. A higher LE value is generally desirable, with a value ≥ 0.3 often considered a good starting point. rgdscience.com

Lipophilic Efficiency (LipE or LLE): This metric connects potency to lipophilicity (logP or logD). It is a measure of how effectively a compound utilizes its lipophilicity to achieve binding affinity. sciforschenonline.orgacs.org

Formula: LipE = pIC₅₀ - logP

Utility: During lead optimization, the goal is often to increase potency while controlling or reducing lipophilicity to avoid issues with poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org Tracking LipE helps ensure that potency gains are not achieved simply by increasing lipophilicity. sciforschenonline.org Quality drug candidates often exhibit a high LipE, with a suggested optimal range of 5-7. wikipedia.orgsciforschenonline.org

For derivatives of this compound, applying these metrics would be essential for a successful optimization campaign. For example, when comparing two analogs with similar potency, the one with a smaller size (higher LE) or lower lipophilicity (higher LipE) would be considered a more "efficient" and promising candidate for further development. Studies on P-glycoprotein inhibitors, which included piperidine analogues, have shown the utility of these metrics in qualifying compounds for lead optimization cycles. nih.govacs.org

MetricDefinitionCommon FormulaDesirable ValuePurpose in SAR
Ligand Efficiency (LE) Binding affinity per non-hydrogen atom.1.4 * pIC₅₀ / HAC≥ 0.3Identifies small, efficient fragments and hits.
Lipophilic Efficiency (LipE/LLE) Potency adjusted for lipophilicity.pIC₅₀ - logP> 5Ensures potency gains are not solely due to increased lipophilicity.

This interactive table defines key efficiency metrics used in drug discovery.

Mechanistic Investigations of Biological Interactions in in Vitro Systems

Molecular Target Identification and Binding Affinity Studies

Enzyme Inhibition Assays

Research into the enzymatic inhibition profile of compounds structurally related to 2-(piperidin-1-yl)benzo[d]oxazol-5-amine has shown engagement with several targets relevant to various disease states.

Cholinesterases: While direct inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in publicly available literature, the broader class of piperidine-containing compounds has been a focus of cholinesterase inhibitor research. For instance, various N-benzylpiperidine derivatives have been synthesized and shown to inhibit both AChE and BuChE, enzymes critical in the progression of Alzheimer's disease.

GRK2/5: A series of compounds featuring a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold were identified as potent inhibitors of G-protein-coupled receptor kinase 2 (GRK2) and GRK5. These kinases are implicated in cardiovascular diseases, making their inhibition a therapeutic target. The studies highlighted that structural modifications to the benzoxazole (B165842) scaffold significantly influenced inhibitory activity. Although not the exact compound, this research points to the potential of the this compound core structure to interact with these kinases.

APE1: Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the DNA base excision repair pathway. There is currently a lack of specific data on the inhibitory activity of this compound against APE1.

Receptor Binding Assays

The interaction of this compound with key neurotransmitter receptors is an area of active investigation.

5-HT Receptors: The serotonin (5-HT) receptors are a major target for drugs treating neurological and psychiatric disorders. Piperidine (B6355638) moieties are common in many 5-HT receptor ligands. While specific binding affinity (Ki) values for this compound are not yet published, the chemical scaffold suggests a potential for interaction with various 5-HT receptor subtypes.

D2 Receptors: The dopamine D2 receptor is a primary target for antipsychotic medications. Similar to the 5-HT receptors, the piperidine ring is a well-established pharmacophore for D2 receptor ligands. Further studies are required to determine the binding profile of this compound at this receptor.

Protein-Ligand Interaction Analysis

Molecular modeling and docking studies are essential for understanding the specific interactions between a ligand and its protein target. For the broader class of benzoxazole and piperidine derivatives, these studies have been instrumental. For instance, in studies of related cholinesterase inhibitors, docking analyses have revealed key interactions within the enzyme's active site, such as π-π stacking and hydrogen bonding, that contribute to their inhibitory activity. Similar in silico studies for this compound would be valuable in predicting its binding modes with targets like GRK2/5 and COX-2.

Cellular Pathway Modulation in In Vitro Cellular Models

Modulation of Specific Kinase Activities

As mentioned, a class of compounds structurally related to this compound has demonstrated inhibitory activity against GRK2 and GRK5. In cellular models, the inhibition of these kinases can have significant downstream effects. For example, GRK2/5 are known to phosphorylate and desensitize G-protein coupled receptors, and their inhibition can therefore potentiate signaling through these receptors. Further research is needed to confirm if this compound itself can modulate the phosphorylation status and activity of these and other kinases in cellular assays.

Investigation of Signal Transduction Pathways

The anti-inflammatory potential of related compounds suggests a possible role in modulating key signaling pathways involved in inflammation. A study on a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share a similar piperidinyl-benzofused heterocycle core, found that they could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, the active compound was shown to restore the phosphorylation level of IκBα and the protein expression of the p65 subunit of NF-κB. These findings suggest that this compound may also exert its effects through the modulation of critical inflammatory signaling cascades.

Mechanistic Insights into Antiproliferative Activity against Cancer Cell Lines (e.g., NSCLC, MCF-7, U-937, HeLa)

The benzoxazole scaffold, a core component of this compound, is found in various compounds investigated for their anticancer properties. Derivatives containing this structure have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, certain benzimidazole derivatives, which are structurally related to benzoxazoles, have shown strong cytotoxic activity against MCF-7 breast cancer cells. nih.gov Similarly, piperidone-containing compounds, which share the piperidine moiety, have been found to be cytotoxic for breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines. nih.gov The antiproliferative effects of these related compounds are often dose-dependent and can be significant even at low micromolar concentrations. nih.govnih.gov For example, studies on hesperidin and bleomycin in A549 non-small cell lung cancer (NSCLC) cells showed a significant reduction in cell viability after 48 hours of treatment. mdpi.com Dried betel leaf extract, containing various bioactive compounds, has also shown cytotoxic effects against MCF-7 and HeLa cell lines. scientificliterature.org

The antiproliferative mechanism of these related chemical classes often involves the induction of cell death pathways, such as apoptosis, and interference with the cell cycle. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Related Compounds against Various Cancer Cell Lines

Compound/Extract Cell Line Activity Metric Value
Hesperidin A549 (NSCLC) IC50 (48h) 55.43 ± 3.14 µM mdpi.com
Bleomycin A549 (NSCLC) IC50 (48h) 41.87 ± 1.53 µM mdpi.com
4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine MCF-7 (Breast) IC50 4.6 nM nih.gov
Dried Betel Leaf Extract MCF-7 (Breast) IC50 21.88 µg/mL scientificliterature.org

A key mechanism underlying the antiproliferative effects of compounds structurally related to this compound is the induction of apoptosis and alteration of the cell cycle. nih.gov Studies on novel piperidone derivatives revealed that they induce cell death via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7, a key executioner caspase in apoptosis. nih.gov

Flow cytometry analysis has shown that these compounds can cause cell cycle alterations. nih.gov For example, treatment of lymphoma and colon cancer cells with piperidones led to DNA fragmentation, evidenced by an increase in the sub-G0/G1 cell population, which is a hallmark of apoptosis. nih.gov Similarly, certain benzothiazole-piperazine derivatives have been found to cause apoptosis by arresting the cell cycle in the subG1 phase in HUH-7 hepatocellular carcinoma cells. researchgate.net Benzimidazole derivatives have also been shown to suppress the cell cycle and induce apoptosis in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.com This induction of apoptosis is a critical factor in their cytotoxic effects. mdpi.com

Topoisomerases are crucial enzymes for DNA replication and transcription, making them important targets for anticancer drugs. researchgate.net Benzoxazole and benzimidazole derivatives have been investigated as inhibitors of both eukaryotic DNA topoisomerase I and II. researchgate.net In a study of various 2,5-disubstituted-benzoxazole and benzimidazole derivatives, several compounds exhibited significant inhibitory activity. For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were identified as potent DNA topoisomerase II inhibitors, with IC50 values of 22.3 µM and 17.4 µM, respectively, showing greater potency than the reference drug etoposide. researchgate.net The inhibition of topoisomerase II by these compounds disrupts DNA replication in cancer cells, leading to cell death. nih.gov This mechanism suggests that compounds like this compound could potentially exert their antiproliferative effects through a similar pathway.

Heat shock proteins, particularly Hsp70 and Hsp90, are molecular chaperones that play a vital role in maintaining the stability and function of many proteins involved in tumor progression. nih.gov They are considered important targets for cancer therapy because their inhibition can lead to the degradation of oncoproteins, resulting in cell growth inhibition and apoptosis. nih.gov Hsp70 and Hsp90 often work in concert, with Hsp70 initiating the association of a "client" protein with Hsp90 through a bridging protein. nih.gov The conformational mutant p53, a tumor suppressor protein often dysregulated in cancer, can form a stable complex with Hsp90, but this requires the presence of other co-chaperones like Hsc70 (a member of the Hsp70 family) and Hsp40. nih.gov While direct studies on this compound are not available, the inhibition of Hsp70 and Hsp90 represents a potential mechanism of action for novel anticancer agents. nih.gov

Neuroprotective Properties in Neuronal Cell Lines (e.g., SH-SY5Y)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to investigate neuroprotective effects against oxidative stress and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Various compounds with structural similarities to this compound have demonstrated neuroprotective potential in this model. For example, a benzoxazole derivative, SN79, was shown to attenuate methamphetamine-induced increases in reactive oxygen/nitrogen species and the activation of caspases-3, -8, and -9, thereby protecting the cells from toxicity. nih.gov Other studies have shown that benzimidazole arylhydrazones can protect SH-SY5Y cells from hydrogen peroxide (H2O2)-induced oxidative stress. mdpi.com Similarly, N-benzylcinnamide, which contains a benzyl group also found in some piperidine derivatives, inhibited scopolamine-induced generation of reactive oxygen species and cellular apoptosis in SH-SY5Y cells. nih.gov These findings suggest that the benzoxazole and piperidine scaffolds may contribute to neuroprotective activities by mitigating oxidative stress and inhibiting apoptotic pathways in neuronal cells.

In Vitro Models of Anti-inflammatory Activity and Related Mechanisms (e.g., COX-2 interaction)

Cyclooxygenase-2 (COX-2) is an enzyme induced during inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs. nih.gov Compounds with piperidine and benzoxazole-related structures have been evaluated for their anti-inflammatory potential. Piperine, a major component of black pepper containing a piperidine ring, has been shown to inhibit the expression of COX-2 in murine macrophages by downregulating several signaling pathways, including NF-κB. nih.gov

Furthermore, a series of 1,2-benzothiazine derivatives, which are structurally analogous to benzoxazoles, were tested for their ability to inhibit COX-1 and COX-2. nih.gov Several of these compounds demonstrated higher selectivity for COX-2 over COX-1 compared to the reference drug meloxicam, suggesting they could be effective anti-inflammatory agents with potentially fewer side effects. nih.gov The development of dual inhibitors of COX and lipoxygenase (LOX) pathways is also being explored as a strategy for both anti-inflammatory and cancer chemotherapy. researchgate.net

Table 2: COX Inhibition Data for Related Benzothiazine Compounds

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-2/COX-1)
BS23 241.64 ± 4.2 13.19 ± 2.1 0.05 nih.gov
BS26 128.73 ± 9.1 18.20 ± 4.3 0.14 nih.gov
BS27 116.89 ± 4.3 25.55 ± 2.0 0.22 nih.gov

Antimicrobial Activity Studies in Bacterial Strains

The search for novel antimicrobial agents is critical due to rising drug resistance. Compounds containing piperazine (a related six-membered nitrogen heterocycle) and benzimidazole/benzoxazole scaffolds have shown promise. A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested against various bacterial and fungal species. researchgate.net Certain derivatives exhibited potent activity against E. coli, S. typhi, Micrococcus, and B. megaterium. researchgate.net

Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated its antimicrobial activity against Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). nih.govmdpi.com The mechanism was suggested to involve inhibition of DNA gyrase, leading to cell disruption. nih.gov Similarly, a study on disubstituted piperazines found that several compounds were more potent than ampicillin against MRSA. nih.gov These findings highlight the potential of the piperidine/piperazine and benzoxazole/benzimidazole scaffolds as a basis for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of a Related Naphthothiazole-Piperazine Compound (PNT)

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
S. epidermidis Not specified 1.25 mdpi.com
S. aureus Not specified 5.0 mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine, within the active site of a target protein.

Molecular docking simulations for this compound would be conducted to understand its binding modes and estimate its binding affinity against various biologically relevant targets. The benzoxazole (B165842) scaffold is a known pharmacophore that interacts with numerous enzymes, including kinases and DNA gyrase. rsc.orgnih.gov For instance, docking studies on similar benzoxazole derivatives against protein kinases like VEGFR-2 or p38α MAP kinase have been performed to elucidate their inhibitory potential. rsc.orgnih.gov

The process involves preparing the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), and the 3D conformer of the ligand, this compound. Using software such as AutoDock Vina or Schrödinger's Glide, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. nih.gov A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking potential drug candidates. Studies on analogous compounds have shown that benzoxazole derivatives can achieve favorable binding energies, indicating stable interactions within protein active sites. nih.govresearchgate.net

Target Protein (Illustrative)PDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2 Kinase 2OH4-9.2Cys919, Asp1046, Leu840, Val848
p38α MAP Kinase 1A9U-8.5Met109, Lys53, Leu167, Asp168
DNA Gyrase B 5L3J-7.9Asp73, Asn46, Gly77, Ile78

A detailed analysis of the docked poses of this compound allows for the identification of specific molecular interactions that stabilize the ligand-protein complex. The structural features of the compound are well-suited for forming multiple key interactions. The 5-amino group and the nitrogen and oxygen atoms within the benzoxazole core can act as hydrogen bond donors and acceptors, respectively. researchgate.net The piperidine (B6355638) ring and the fused benzene (B151609) ring provide hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site. researchgate.net

For example, the nitrogen of the piperidine ring could accept a hydrogen bond, while the -NH2 group at the 5-position could donate one. The aromatic system of the benzoxazole core can form π-π stacking or π-alkyl interactions with residues like Phenylalanine, Tyrosine, or Leucine. nih.gov Understanding these interactions is critical for explaining the molecule's binding specificity and for designing modifications to improve potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. An MD simulation of the this compound-target complex, typically run for hundreds of nanoseconds, would be performed to validate the docking results. nih.govresearchgate.net

The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site. A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in its predicted pose. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Such simulations confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of analogues of this compound, a 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. rsc.org

These models require a dataset of compounds with known biological activities and a reliable alignment of their 3D structures. CoMFA calculates steric and electrostatic fields, while CoMSIA includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. The resulting models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. rsc.orgnih.gov For instance, a QSAR model might reveal that increasing the steric bulk near the piperidine ring or placing an electronegative substituent on the benzoxazole core could enhance binding affinity. nih.gov The predictive power of these models is rigorously validated using both internal (cross-validation) and external test sets of compounds. mdpi.com

In Silico Screening and Virtual Ligand Design for Novel Analogues

The scaffold of this compound can serve as a starting point for the discovery of novel analogues through in silico screening and virtual ligand design. nih.gov Structure-based virtual screening would involve docking large chemical libraries against a chosen protein target to identify new compounds containing the benzoxazole or a similar core that exhibit high predicted binding affinities. nih.gov

Alternatively, ligand-based virtual screening can be used when a 3D structure of the target is unavailable. This approach uses the known active compound, this compound, as a template to search for other molecules with similar shape, size, and pharmacophoric features. Insights gained from QSAR and molecular docking studies can guide the rational design of new analogues with improved properties, which can then be synthesized and tested. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. jksus.orgscilit.com For this compound, DFT calculations can determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are important indicators of a molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. jksus.org This information is valuable for understanding its non-covalent interaction capabilities and potential metabolic transformation sites, complementing the insights from molecular docking. scilit.com

Advanced Research Perspectives and Future Directions

Development of Novel Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of pharmacologically relevant molecules, aiming to reduce environmental impact and improve efficiency. unibo.it For the synthesis of benzoxazole (B165842) derivatives, including 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine, several innovative and environmentally friendly methods are being explored. These approaches often focus on the condensation reaction between 2-aminophenols and carboxylic acids or their derivatives, which is a key step in forming the benzoxazole ring. mdpi.comajchem-a.com

Traditional synthesis methods for benzoxazoles can suffer from drawbacks such as the use of harsh reaction conditions, toxic solvents, and catalysts that are not reusable. mdpi.comajchem-a.com To address these issues, researchers are investigating a variety of green alternatives:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.combenthamdirect.com

Environmentally Friendly Catalysts: The use of reusable and non-toxic catalysts, such as samarium triflate in aqueous media or Fe3O4@SiO2-SO3H nanoparticles in solvent-free conditions, presents a greener alternative to traditional acid catalysts. organic-chemistry.orgajchem-a.com

Deep Eutectic Solvents (DES): These solvents are biodegradable and can be used as an alternative to volatile organic solvents, offering a more sustainable reaction medium. mdpi.com

Metal-Free Synthesis: The development of metal-free catalytic systems, such as those using imidazolium chloride, avoids the use of potentially toxic and expensive metal catalysts. mdpi.com

The table below summarizes some of the green chemistry approaches being investigated for the synthesis of benzoxazole derivatives.

Green Chemistry ApproachKey AdvantagesReference
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy consumption mdpi.combenthamdirect.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved efficiency mdpi.com
Reusable Catalysts (e.g., samarium triflate, Fe3O4@SiO2-SO3H)Reduced waste, environmentally benign organic-chemistry.orgajchem-a.com
Deep Eutectic Solvents (DES)Biodegradable, alternative to volatile organic solvents mdpi.com
Metal-Free Catalysis (e.g., imidazolium chloride)Avoids use of toxic and expensive metals mdpi.com

Exploration of Allosteric Modulation and Multi-Target Directed Ligands

The benzoxazole scaffold is emerging as a promising framework for the design of allosteric modulators and multi-target directed ligands (MTDLs). Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, offering the potential for greater selectivity and a more nuanced modulation of protein function. nih.gov Research has identified benzoxazole benzenesulfonamides as novel allosteric inhibitors of fructose-1,6-bisphosphatase, highlighting the potential of the benzoxazole core in this area. nih.gov

MTDLs are designed to interact with multiple biological targets simultaneously, which can be a particularly effective strategy for treating complex multifactorial diseases like neurodegenerative disorders. nih.gov The development of benzothiazole-based MTDLs for Alzheimer's disease suggests that the structurally similar benzoxazole scaffold could also be a valuable starting point for designing new MTDLs. nih.gov The diverse substitution patterns possible on the this compound molecule offer opportunities to fine-tune its binding affinities for multiple targets.

Integration with Chemical Biology for Probe Development

The favorable photophysical properties of many benzoxazole derivatives make them attractive candidates for the development of chemical probes for biological research. periodikos.com.br These probes can be used to visualize and study biological processes in living systems. Benzoxazole and naphthoxazole derivatives have shown potential as fluorescent DNA probes, with their fluorescence emission increasing upon binding to DNA. periodikos.com.brperiodikos.com.br

The this compound structure could be modified to create fluorescent probes for various biological targets. The amino group at the 5-position provides a convenient handle for attaching fluorophores or other reporter groups. Such probes could be used to study drug-target interactions, cellular localization, and other dynamic biological events.

Advances in Spectroscopic and Imaging Techniques for Real-time Studies

Advanced spectroscopic and imaging techniques are crucial for understanding the behavior of molecules like this compound in real-time. Techniques such as in operando flow NMR and FTIR spectroscopy can be used to monitor the synthesis of benzoxazoles, providing valuable insights into reaction mechanisms and kinetics. magritek.com

In the realm of biomedical imaging, radioiodinated benzoxazole derivatives are being investigated as probes for single photon emission computed tomography (SPECT) to image myelin in the brain. nih.gov This highlights the potential for developing radiolabeled versions of this compound for in vivo imaging applications, which could be valuable for diagnostics and for monitoring disease progression and treatment response.

The table below outlines some of the advanced spectroscopic and imaging techniques being applied to the study of benzoxazole derivatives.

TechniqueApplicationReference
In operando flow NMR and FTIR spectroscopyReal-time reaction monitoring of benzoxazole synthesis magritek.com
Single Photon Emission Computed Tomography (SPECT)In vivo imaging of myelin using radioiodinated benzoxazole derivatives nih.gov
Femtosecond Time-Resolved Fluorescence and Transient Absorption SpectroscopyStudying excited-state dynamics of benzoxazole derivatives nih.gov

Potential Applications in Advanced Materials Science

Beyond its potential pharmacological applications, the benzoxazole scaffold is also of interest in the field of advanced materials science. benthamdirect.com Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their excellent thermal and chemical stability, fire resistance, and desirable electronic properties. acs.orgresearchgate.net These properties make them suitable for a range of applications, including as materials for gas separation membranes and in the aerospace and electronics industries. doi.org

Recent research has focused on the development of PBO aerogels, which are lightweight materials with low thermal conductivity and good mechanical properties, making them promising for thermal insulation applications. acs.org While research in this area has primarily focused on polymeric systems, the fundamental properties of the benzoxazole ring in this compound could inspire the design of new small molecules for incorporation into advanced materials.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks per ).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
  • Storage : Store at –20°C under argon to prevent degradation ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.